N,N'-Bis(2,2'-dithiosalicyl)hydrazide

Übersicht

Beschreibung

N,N'-Bis(2,2'-dithiosalicyl)hydrazide is a compound of interest in various fields of chemistry and materials science due to its unique chemical structure and properties. The focus on this compound stems from its potential applications in catalysis, polymer science, and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to N,N'-Bis(2,2'-dithiosalicyl)hydrazide often involves condensation reactions between salicylaldehyde derivatives and hydrazide under specific conditions to ensure the formation of the desired bis-hydrazide framework. For example, derivatives of hydrazide have been synthesized using reflux with specific hydrazides and aldehydes in ethanol solvent under acidic conditions (Ingle et al., 2020).

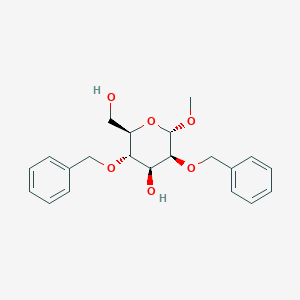

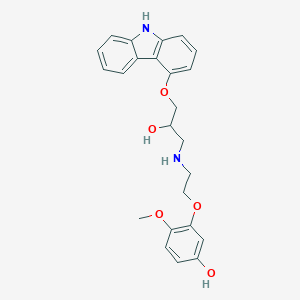

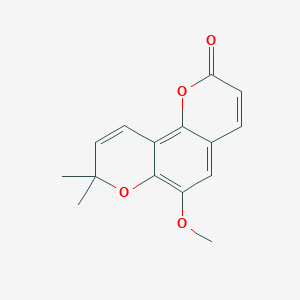

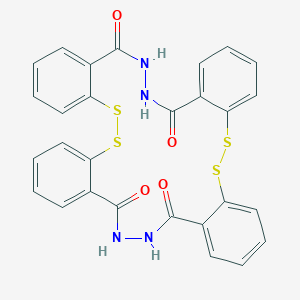

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Bis(2,2'-dithiosalicyl)hydrazide is characterized using techniques such as single-crystal X-ray diffraction. These analyses reveal the crystalline structure, showing how aromatic rings and hydrazide linkages create complex molecular geometries (Dong et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N,N'-Bis(2,2'-dithiosalicyl)hydrazide derivatives are influenced by the presence of functional groups that can undergo various chemical transformations. These include condensation reactions, cyclization, and interactions with metal ions to form complexes, demonstrating the compound's versatility in forming new chemical entities with distinct properties (Zelentsov & Martynova, 2003).

Physical Properties Analysis

The physical properties of N,N'-Bis(2,2'-dithiosalicyl)hydrazide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science. These properties are determined by the compound's molecular structure, with the presence of aromatic systems and flexible hydrazide linkages affecting its physical behavior (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties of N,N'-Bis(2,2'-dithiosalicyl)hydrazide derivatives, such as reactivity towards various chemical agents and stability under different conditions, are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic rings. These effects play a significant role in the compound's behavior in chemical reactions, including its ability to act as a ligand in coordination compounds (Addison et al., 1984).

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry : It is used for obtaining tris(silyl)hydrazines and 1,2-diaza-3,5-disilacyclopentanes (Bode et al., 1994).

Environmental Chemistry : In the field of photocatalytic oxidation, N,N'-Bis(2,2'-dithiosalicyl)hydrazide is employed at TiO2/H2O interfaces, primarily for converting hydrazo groups into nitrogen gas and ammonium ions (Waki et al., 2000).

Synthesis of Novel Compounds : It is utilized in the synthesis of novel 1,4-bridged bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, and bis-1,3,4-oxadiazoles (Shaker, Mahmoud, & Abdel-Latif, 2005).

Inorganic Chemistry : It aids in synthesizing molybdenum(VI) Schiff base complexes in the presence of different donor solvent molecules (Ngan et al., 2011).

Medical Research : N,N'-Bis(2,2'-dithiosalicyl)hydrazide has shown promising anti-tumor activity against K562 (human chronic myeloid leukemia) cells and Jurkat (human T lymphocyte carcinoma) cells (Ghammamy, 2012).

Pharmaceutical Applications : The compound is involved in the syntheses of N,N'-bis(sulfanylmethyl)carbohydrazides and N-(acylamino)-substituted compounds, which have applications in pharmaceutical chemistry (Khairullina et al., 2013).

Peptide Synthesis : In peptide synthesis, bis-di-N-acylamino acid hydrazide, a derivative, can be used via oxidation methods (Chou et al., 1979).

Cancer Research : It has shown effectiveness in in vitro models for triple-negative breast cancer and glioblastoma (Žukauskas et al., 2021).

Eigenschaften

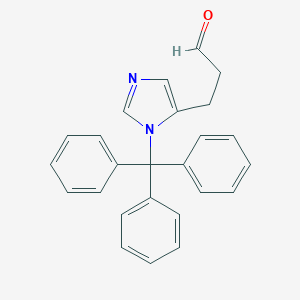

IUPAC Name |

2,3,20,21-tetrathia-11,12,29,30-tetrazapentacyclo[30.4.0.04,9.014,19.022,27]hexatriaconta-1(36),4,6,8,14,16,18,22,24,26,32,34-dodecaene-10,13,28,31-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O4S4/c33-25-17-9-1-5-13-21(17)37-38-22-14-6-2-10-18(22)27(35)31-32-28(36)20-12-4-8-16-24(20)40-39-23-15-7-3-11-19(23)26(34)30-29-25/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFCQXUXSGUXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NNC(=O)C5=CC=CC=C5SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327934 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

CAS RN |

292615-40-8 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)